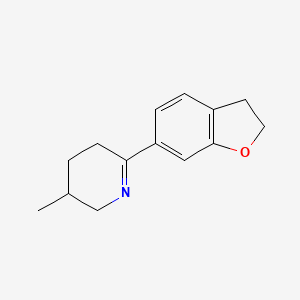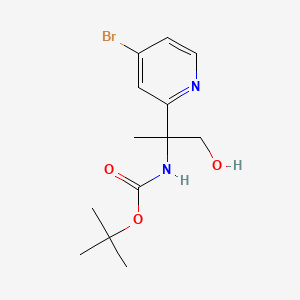
tert-Butyl (2-(4-bromopyridin-2-yl)-1-hydroxypropan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl N-[1-(4-bromo-2-pyridinyl)-2-hydroxy-1-methylethyl]carbamate is a chemical compound with the molecular formula C13H19BrN2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromopyridine moiety and a carbamate group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl N-[1-(4-bromo-2-pyridinyl)-2-hydroxy-1-methylethyl]carbamate typically involves the reaction of 4-bromo-2-pyridine with tert-butyl carbamate under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
1,1-Dimethylethyl N-[1-(4-bromo-2-pyridinyl)-2-hydroxy-1-methylethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
1,1-Dimethylethyl N-[1-(4-bromo-2-pyridinyl)-2-hydroxy-1-methylethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in various studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 1,1-Dimethylethyl N-[1-(4-bromo-2-pyridinyl)-2-hydroxy-1-methylethyl]carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, leading to modulation of their activity. The carbamate group may also play a role in the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
tert-Butyl (6-bromopyridin-2-yl)carbamate: Similar structure with a bromopyridine and carbamate group.
N-Boc-2-Amino-6-bromopyridine: Contains a bromopyridine moiety and a Boc-protected amine group.
Uniqueness
1,1-Dimethylethyl N-[1-(4-bromo-2-pyridinyl)-2-hydroxy-1-methylethyl]carbamate is unique due to the presence of both a hydroxyl group and a carbamate group, which can influence its reactivity and interactions with biological targets. This combination of functional groups can provide distinct chemical and biological properties compared to other similar compounds .
特性
分子式 |
C13H19BrN2O3 |
|---|---|
分子量 |
331.21 g/mol |
IUPAC名 |
tert-butyl N-[2-(4-bromopyridin-2-yl)-1-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C13H19BrN2O3/c1-12(2,3)19-11(18)16-13(4,8-17)10-7-9(14)5-6-15-10/h5-7,17H,8H2,1-4H3,(H,16,18) |
InChIキー |
RWVHYSGFLBXINI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C)(CO)C1=NC=CC(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


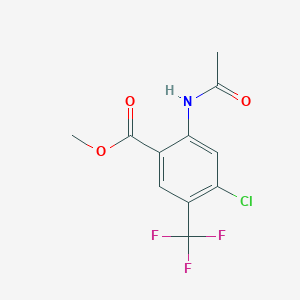
![4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine](/img/structure/B13935637.png)
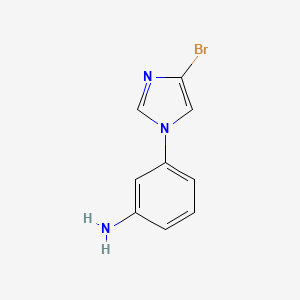
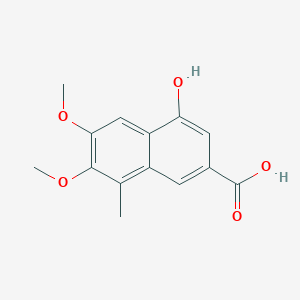
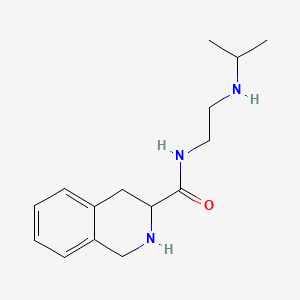
![7-chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13935662.png)
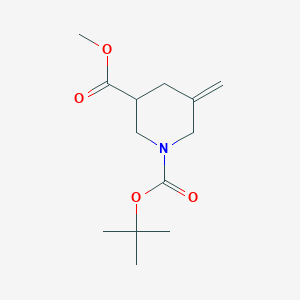
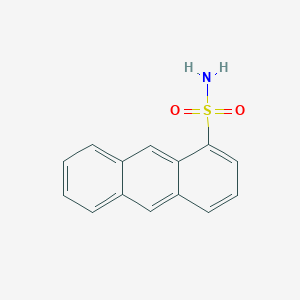
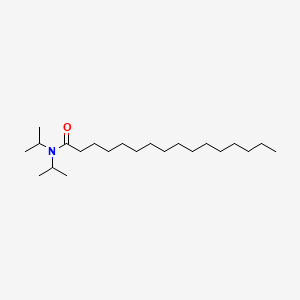
![2-[2-(4-Methyl-piperazin-1-yl)-quinolin-4-yl]-acetamide](/img/structure/B13935680.png)
![tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13935693.png)
![6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13935695.png)
![Tert-butyl 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13935709.png)
